molecular formula C20H19ClN2O4S2 B12278275 N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

Cat. No.: B12278275
M. Wt: 451.0 g/mol
InChI Key: BEZPYPAEIOOQEZ-UHFFFAOYSA-N
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Description

N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide): is a chemical compound with the molecular formula C20H19ClN2O4S2 and a molecular weight of 450.96 g/mol . This compound is known for its utility in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the reaction of 4-chloro-1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as or in an organic solvent like .

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(4,5-Dinitro-1,2-phenylene)bis(4-methylbenzenesulfonamide): Similar structure but with nitro groups instead of a chloro group.

    N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide): Contains additional chloro groups.

    N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide): Contains cyano groups instead of a chloro group.

Uniqueness

N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is unique due to its specific chloro substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide), also known by its CAS number 27185-54-2, is a sulfonamide compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C20H19ClN2O4S2
  • Molecular Weight : 450.96 g/mol
  • Boiling Point : Approximately 600.4 °C (predicted)
  • Density : 1.444 g/cm³ (predicted)
  • pKa : 7.47 (predicted)

The biological activity of N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to antibacterial effects, making it a candidate for antimicrobial therapy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0
Streptococcus pneumoniae0.25

These results suggest that N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is particularly effective against gram-positive bacteria, with lower MIC values indicating higher potency.

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence regarding the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM

This suggests that the compound may serve as a lead structure for developing novel anticancer agents.

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the effectiveness of N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an MIC value of 0.5 µg/mL, outperforming standard antibiotics such as penicillin.
  • Anticancer Research :
    In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer therapeutic agent.

Properties

IUPAC Name

N-[4-chloro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-14-3-8-17(9-4-14)28(24,25)22-19-12-7-16(21)13-20(19)23-29(26,27)18-10-5-15(2)6-11-18/h3-13,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZPYPAEIOOQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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